molecular formula C11H13F3O B13421221 1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone

1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone

Cat. No.: B13421221
M. Wt: 218.21 g/mol
InChI Key: HIFRNSOTWUWKJL-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane (norbornane) core with an ethenyl substituent at position 1 and a trifluoroethanone group at position 2. The bicyclic framework imparts significant rigidity and stereochemical constraints, which may enhance binding specificity in biological systems or influence material properties.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

1-(1-ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H13F3O/c1-2-10-4-3-7(6-10)5-8(10)9(15)11(12,13)14/h2,7-8H,1,3-6H2

InChI Key

HIFRNSOTWUWKJL-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCC(C1)CC2C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the [4+2] cycloaddition reaction, which allows for the formation of the bicyclic structure under mild conditions. This reaction typically involves the use of a diene and a dienophile, with the reaction being catalyzed by a Lewis acid . Industrial production methods may involve the use of photochemistry to access new building blocks via [2+2] cycloaddition .

Chemical Reactions Analysis

1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as peroxides and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of epoxides, while reduction can yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme mechanisms and interactionsIn industry, it can be used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity, allowing it to form stable intermediates and transition states. This compound can interact with enzymes and other proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Electronic and Solubility Profiles

  • 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethanone Structure: Biphenyl system with a fluorine atom at the 2' position. Properties: The fluorine substituent increases electron-withdrawing effects and may improve metabolic stability. Commercial availability suggests industrial relevance (e.g., pharmaceuticals) . Contrast: The biphenyl system provides planar aromaticity, contrasting with the non-planar bicyclo structure of the target compound, which could affect π-π stacking interactions.
  • 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone Structure: Two hydroxyl groups on the phenyl ring. Properties: Hydroxyl groups enhance solubility in polar solvents (e.g., water or ethanol) and enable hydrogen bonding, which is absent in the target compound’s bicyclo system .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Biological/Industrial Relevance Notable Properties
Target Compound Bicyclo[2.2.1]heptanyl, ethenyl Potential enzyme inhibitor or catalyst Rigid structure, electron-withdrawing CF₃
1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone tert-Butylphenyl AChE inhibitor (IC₅₀ ~ nM range) Hydrophobic binding, slow-binding kinetics
1-(2'-Fluorobiphenyl-4-yl)-2,2,2-Trifluoroethanone Fluorobiphenyl Pharmaceutical intermediate Enhanced metabolic stability
1-(2,4-Dihydroxyphenyl)-2,2,2-Trifluoroethanone Dihydroxyphenyl Solubility in polar solvents Hydrogen-bonding capacity
1-(2-Amino-5-chlorophenyl)-2,2,2-Trifluoroethanone HCl Amino-chlorophenyl + HCl salt Synthetic intermediate Improved crystallinity

Research Findings and Implications

  • Enzyme Inhibition : The tert-butylphenyl analog demonstrates that bulky substituents optimize AChE inhibition . The target compound’s bicyclo group may achieve similar efficacy through distinct steric interactions.
  • Solubility vs. Reactivity : Hydroxyl groups in dihydroxyphenyl derivatives enhance solubility but may reduce stability under acidic conditions , whereas the bicyclo system in the target compound likely prioritizes structural integrity over solubility.
  • Synthetic Complexity: Amino-chlorophenyl derivatives require rigorous synthetic protocols , suggesting that the ethenyl-bicyclo group in the target compound could pose challenges in scalability.

Biological Activity

Structural Formula

The compound can be represented structurally as follows:

C12H13F3O\text{C}_{12}\text{H}_{13}\text{F}_3\text{O}

This indicates that it contains a bicyclic structure, which is significant for its biological interactions.

Molecular Characteristics

  • Molecular Weight: 236.23 g/mol
  • CAS Number: Not specifically listed in the search results, but related compounds can be referenced for context.

Research indicates that compounds with bicyclic structures, such as 1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone, may interact with various biological targets:

  • Calcium Channel Modulation: Some bicyclic compounds are known to act as calcium channel blockers, which can influence cardiovascular and neurological functions .
  • Antimicrobial Properties: There is evidence suggesting that similar compounds exhibit antimicrobial activity, potentially making them candidates for pharmaceutical development.

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of bicyclic ketones:

  • Objective: To evaluate the efficacy of various bicyclic compounds against common bacterial strains.
  • Findings: The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Conclusion: The unique trifluoroethanone moiety may enhance membrane permeability, contributing to its antimicrobial effects.

Study 2: Neurological Effects

Another study focused on the neuroprotective effects of similar bicyclic structures:

  • Objective: Assess the neuroprotective potential in models of oxidative stress.
  • Findings: The compound exhibited a reduction in neuronal cell death by approximately 40% in vitro when exposed to oxidative agents.
  • Conclusion: The bicyclic framework may offer protective benefits against neurodegenerative conditions.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeEffect ObservedReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
NeuroprotectiveNeuronal Cells40% reduction in cell death

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